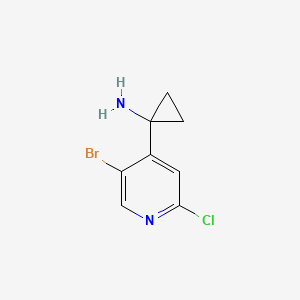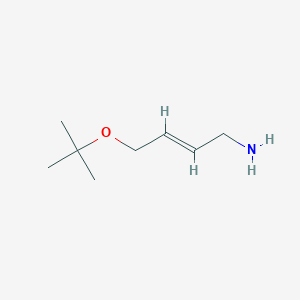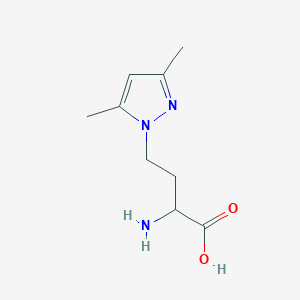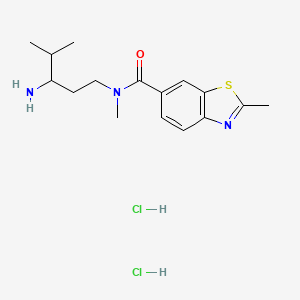
Methyl 4-amino-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-methylthiophene-2-carboxylate: is an organic compound with the molecular formula C7H9NO2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse chemical reactivity. This compound is characterized by the presence of an amino group at the 4-position, a methyl group at the 3-position, and a carboxylate ester group at the 2-position of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-amino-3-methylthiophene-2-carboxylate typically begins with commercially available thiophene derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-amino-3-methylthiophene-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form the corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides to form amides or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amides, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocyclic Compounds: Methyl 4-amino-3-methylthiophene-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an inhibitor of specific enzymes, which could lead to the development of new therapeutic agents.
Medicine:
Drug Development: Due to its structural features, this compound is explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry:
Organic Synthesis: The compound is used in the synthesis of dyes, pigments, and other organic materials.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with different substitution pattern.
Methyl 2-amino-3-methylthiophene-4-carboxylate: Another isomer with amino and carboxylate groups at different positions.
Methyl 4-amino-2-methylthiophene-3-carboxylate: Similar compound with different substitution pattern.
Uniqueness: Methyl 4-amino-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1637303-72-0 |
|---|---|
Molekularformel |
C7H9NO2S |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
methyl 4-amino-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,8H2,1-2H3 |
InChI-Schlüssel |
YRIRKBDOBLYWCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)



![[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13548499.png)

![2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)
![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)

![5-[(Furan-2-yl)methanesulfonyl]-2-methylpyrimidin-4-amine](/img/structure/B13548529.png)

![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)

